![molecular formula C17H23N3O3S B2715495 1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396846-76-6](/img/structure/B2715495.png)
1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
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Description
1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by ATP and ADP. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmitter release. MRS2500 has been studied extensively for its potential therapeutic applications in various disease states.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown the synthesis and characterization of compounds with structural elements similar to "1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine," exploring their chemical properties and potential applications. For instance, compounds with 1,3,4-oxadiazole and piperidine moieties have been synthesized, revealing their potential for diverse biological activities and chemical properties (Khalid et al., 2016). These studies contribute to understanding the chemical framework and potential reactivity of sulfonyl and piperidine-containing compounds.
Biological Activities
Research into compounds with structural similarities to "1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" has revealed potential biological activities, including anticancer and antimicrobial properties. For example, a study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their evaluation as promising anticancer agents (Rehman et al., 2018). Additionally, compounds featuring the piperidine ring and sulfonyl groups have been investigated for their antibacterial activity, demonstrating moderate to significant effects against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-14-18-8-11-19(14)13-15-6-9-20(10-7-15)24(21,22)17-5-3-4-16(12-17)23-2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMZVMXNWYGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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